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Compound of Interest

Compound Name: Lauryl Palmitate

Cat. No.: B1213196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Lauryl
Palmitate (dodecyl hexadecanoate), a wax ester commonly used in cosmetics, personal care

products, and as a metabolite in biological systems. This document details expected Nuclear

Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass

Spectrometry (MS) data, along with detailed experimental protocols for acquiring such data.

Chemical Structure and Properties
Lauryl Palmitate is the ester formed from the condensation of lauryl alcohol (1-dodecanol) and

palmitic acid (hexadecanoic acid). Its chemical structure and properties are fundamental to

interpreting its spectroscopic data.

Chemical Formula: C₂₈H₅₆O₂

Molecular Weight: 424.74 g/mol [1]

IUPAC Name: Dodecyl hexadecanoate[2][3]

CAS Number: 42232-29-1[1]
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The following sections present the expected spectroscopic data for Lauryl Palmitate. While

direct experimental spectra can be found in databases such as SpectraBase for FTIR and ¹³C

NMR, and the NIST Mass Spectrometry Data Center for mass spectra, this guide provides an

interpreted summary of the expected data based on known chemical principles and data from

similar long-chain esters.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For Lauryl Palmitate, both ¹H and ¹³C NMR provide distinct signals corresponding to

the different chemical environments of the nuclei in the fatty acid and alcohol chains.

Table 1: Predicted ¹H NMR Spectroscopic Data for Lauryl Palmitate (in CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.05 Triplet 2H -O-CH₂- (a)

~2.28 Triplet 2H -CH₂-C=O (b)

~1.62 Multiplet 4H
-O-CH₂-CH₂- (c), -

CH₂-CH₂-C=O (d)

~1.25 Broad Singlet 42H -(CH₂)ₙ- (e, f)

~0.88 Triplet 6H -CH₃ (g, h)

Table 2: Predicted ¹³C NMR Spectroscopic Data for Lauryl Palmitate (in CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1213196?utm_src=pdf-body
https://journals.tubitak.gov.tr/cgi/viewcontent.cgi?article=1093&context=chem
https://www.benchchem.com/product/b1213196?utm_src=pdf-body
https://www.benchchem.com/product/b1213196?utm_src=pdf-body
https://www.benchchem.com/product/b1213196?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

~173.9 C=O (Ester carbonyl)

~64.4 -O-CH₂-

~34.4 -CH₂-C=O

~31.9 Methylene carbons in the backbone

~29.7 Methylene carbons in the backbone

~29.5 Methylene carbons in the backbone

~29.3 Methylene carbons in the backbone

~29.1 Methylene carbons in the backbone

~28.7 Methylene carbons in the backbone

~25.9 Methylene carbons in the backbone

~25.1 Methylene carbons in the backbone

~22.7 Methylene carbons near the methyl end

~14.1 -CH₃

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The

spectrum of Lauryl Palmitate is characterized by strong absorptions corresponding to the

ester group and the long hydrocarbon chains.

Table 3: Key FTIR Absorption Bands for Lauryl Palmitate
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~2918 Strong
C-H Asymmetric

Stretch
Alkane (-CH₂)

~2850 Strong
C-H Symmetric

Stretch
Alkane (-CH₂)

~1738 Strong C=O Stretch Ester

~1465 Medium C-H Bend (Scissoring) Alkane (-CH₂)

~1170 Strong C-O Stretch Ester

~722 Medium C-H Bend (Rocking) Alkane (-(CH₂)ₙ-, n≥4)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Lauryl Palmitate, Electron Ionization (EI) would likely lead to fragmentation

of the long alkyl chains and cleavage around the ester group.

Table 4: Expected Key Fragments in the Mass Spectrum of Lauryl Palmitate

m/z Interpretation

424 [M]⁺ (Molecular Ion)

257
[CH₃(CH₂)₁₄CO]⁺ (Acylium ion from palmitic

acid)

168 [CH₃(CH₂)₁₀CH₂]⁺ (Lauryl carbocation)

Series of peaks differing by 14 Loss of -CH₂- units from the alkyl chains

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for Lauryl
Palmitate.
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NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of Lauryl Palmitate into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube to dissolve

the sample.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ 0.00 ppm).

Cap the NMR tube and gently invert to ensure the sample is fully dissolved and the solution

is homogeneous.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16, depending on the desired signal-to-noise ratio.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled single-pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low

natural abundance of ¹³C.

Spectral Width: 0-200 ppm.

FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of solid Lauryl Palmitate onto the center of the ATR crystal.

Lower the ATR press and apply consistent pressure to ensure good contact between the

sample and the crystal.

Collect the sample spectrum.

Data Acquisition:

Spectrometer: A standard FTIR spectrometer equipped with a diamond or germanium ATR

accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Mass Spectrometry (Gas Chromatography-Mass
Spectrometry - GC-MS)
Sample Preparation:
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Prepare a stock solution of Lauryl Palmitate in a volatile organic solvent such as hexane or

dichloromethane at a concentration of approximately 1 mg/mL.

Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10

µg/mL).

GC-MS System and Conditions:

Gas Chromatograph: A standard GC system equipped with a capillary column suitable for

the analysis of fatty acid esters (e.g., a non-polar or medium-polarity column like a DB-5ms

or HP-5ms).

Injection: 1 µL of the sample solution is injected in splitless mode.

Injector Temperature: 250-280 °C.

Oven Temperature Program:

Initial temperature: 100 °C, hold for 1 minute.

Ramp: Increase to 300 °C at a rate of 10-15 °C/minute.

Final hold: Hold at 300 °C for 5-10 minutes.

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 500.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Workflow and Relationships
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The following diagrams illustrate the logical workflow for the spectroscopic analysis of a fatty

acid ester like Lauryl Palmitate and the relationship between the different spectroscopic

techniques and the structural information they provide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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